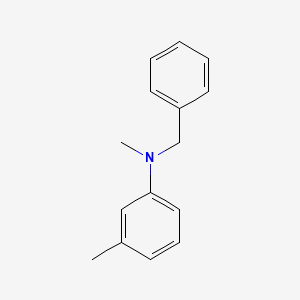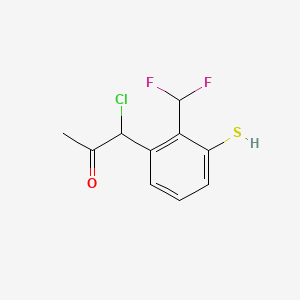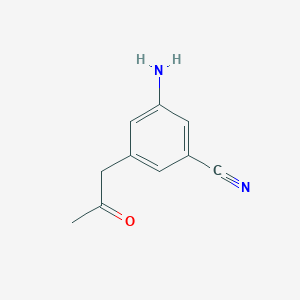![molecular formula C16H14ClNO5 B14065790 [4-(Benzyloxy)-3-methoxy-2-nitrophenyl]acetyl chloride CAS No. 101119-04-4](/img/structure/B14065790.png)
[4-(Benzyloxy)-3-methoxy-2-nitrophenyl]acetyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-(Benzyloxy)-3-methoxy-2-nitrophenyl]acetyl chloride is an organic compound with the molecular formula C15H12ClNO5. It is a derivative of benzaldehyde and is characterized by the presence of benzyloxy, methoxy, and nitro functional groups attached to a phenyl ring, along with an acetyl chloride moiety. This compound is of interest in organic synthesis and various chemical research applications due to its unique reactivity and functional group compatibility.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Benzyloxy)-3-methoxy-2-nitrophenyl]acetyl chloride typically involves the following steps:
Nitration: The starting material, 4-benzyloxy-3-methoxybenzaldehyde, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 2-position of the phenyl ring.
Acetylation: The nitrated product is then subjected to acetylation using acetyl chloride in the presence of a base such as pyridine to form the acetyl chloride derivative.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and acetylation processes to ensure consistent product quality and yield.
化学反応の分析
Types of Reactions
[4-(Benzyloxy)-3-methoxy-2-nitrophenyl]acetyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The acetyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using metal hydrides.
Oxidation: The benzyloxy group can be oxidized to a carboxylic acid or aldehyde using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Amines: Formed from the reduction of the nitro group.
科学的研究の応用
[4-(Benzyloxy)-3-methoxy-2-nitrophenyl]acetyl chloride is used in various scientific research applications, including:
Organic Synthesis: As a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: Used in the synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.
Material Science: Employed in the preparation of functionalized polymers and advanced materials with specific properties.
Biological Studies: Utilized in the study of enzyme mechanisms and as a probe in biochemical assays.
作用機序
The mechanism of action of [4-(Benzyloxy)-3-methoxy-2-nitrophenyl]acetyl chloride is primarily based on its reactivity towards nucleophiles. The acetyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. The nitro group can undergo reduction to form an amino group, which can further participate in various biochemical pathways.
類似化合物との比較
Similar Compounds
4-Benzyloxy-3-methoxybenzaldehyde: Lacks the nitro and acetyl chloride groups, making it less reactive in certain types of chemical reactions.
3-Benzyloxy-4-methoxy-2-nitrobenzaldehyde: Similar structure but lacks the acetyl chloride group, affecting its reactivity towards nucleophiles.
4-Benzyloxy-3-methoxy-2-nitrobenzoic acid: Contains a carboxylic acid group instead of an acetyl chloride group, leading to different reactivity and applications.
Uniqueness
The presence of both the nitro and acetyl chloride groups in [4-(Benzyloxy)-3-methoxy-2-nitrophenyl]acetyl chloride makes it uniquely reactive towards a wide range of nucleophiles, allowing for the synthesis of diverse derivatives. This dual functionality is not commonly found in similar compounds, making it a valuable intermediate in organic synthesis and research applications.
特性
CAS番号 |
101119-04-4 |
|---|---|
分子式 |
C16H14ClNO5 |
分子量 |
335.74 g/mol |
IUPAC名 |
2-(3-methoxy-2-nitro-4-phenylmethoxyphenyl)acetyl chloride |
InChI |
InChI=1S/C16H14ClNO5/c1-22-16-13(23-10-11-5-3-2-4-6-11)8-7-12(9-14(17)19)15(16)18(20)21/h2-8H,9-10H2,1H3 |
InChIキー |
ZKSLVSSWNYVGLH-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC(=C1[N+](=O)[O-])CC(=O)Cl)OCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



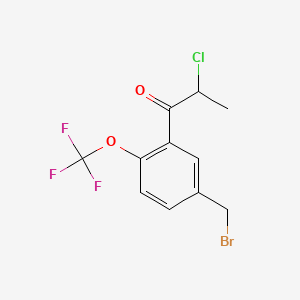
![(R)-8-(Benzyloxy)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B14065726.png)
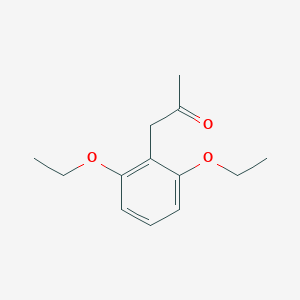
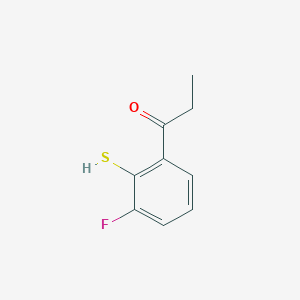
![3-[5-(4-tert-butylphenyl)-1H-1,2,4-triazol-3-yl]-2-cyano-4-[(3,5-di-tert-butyl-1-methylcyclohexyl)oxy]-4-oxobutanoic acid](/img/structure/B14065747.png)



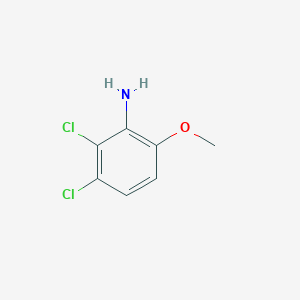
![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazolo[3,4-C]pyridine](/img/structure/B14065778.png)
